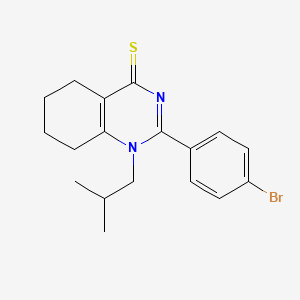
9,12-Octadecadienal
Vue d'ensemble
Description
Mécanisme D'action
Biochemical Pathways
It has been suggested that 9,12-octadecadienal may influence the serotonin transporter mod-1 , which plays a crucial role in the regulation of serotonin levels in the brain.
Result of Action
One study suggests that supplementary 01 μM this compound can accelerate the locomotive ability and foraging ability via increasing the expression of serotonin transporter mod-1 .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 9,12-Octadecadienal are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Octadecadienal typically involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The process can be carried out using various oxidizing agents such as potassium permanganate or ozone . The reaction conditions often include controlled temperatures and pH levels to ensure the selective oxidation of the double bonds without affecting the rest of the molecule .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of linoleic acid followed by selective oxidation. This method allows for large-scale production and ensures high purity of the final product . The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,12-Octadecadienal can undergo further oxidation to form carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and ozone under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: 9,12-Octadecadienoic acid.
Reduction: 9,12-Octadecadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 9,12-Octadecadienal is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cell signaling and its potential effects on cellular processes .
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its pleasant odor .
Comparaison Avec Des Composés Similaires
9,12-Octadecadienoic acid (Linoleic acid): Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
9,12-Octadecadienol: The reduced form of 9,12-Octadecadienal, containing an alcohol group.
9-Octadecenoic acid (Oleic acid): Contains only one double bond and a carboxylic acid group.
Uniqueness: this compound is unique due to its dual double bonds and aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
(9E,12E)-octadeca-9,12-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLZULGRVFOIDK-AVQMFFATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880841 | |
| Record name | 9,12-octadecadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26537-70-2 | |
| Record name | 9,12-octadecadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 9,12-Octadecadienal and where is it found?
A1: this compound, also known as linoleic aldehyde, is an unsaturated aldehyde found in various natural sources. It is a key component of insect pheromones, particularly in moths like the saltmarsh caterpillar moth (Estigmene acrea) [] and the fall webworm moth (Hyphantria cunea) []. It has also been identified in the scent brush extract of male castor semi-looper moths (Achaea janata), where it is believed to play a role in attracting females []. Beyond insects, this compound has been found in the seed oil of Nitraria tangutorum Bobr., a plant native to the Qinghai-Tibetan Plateau [].
Q2: How is this compound biosynthesized?
A2: Studies using radiolabeled precursors in arctiid moths revealed that this compound is derived from linoleic acid []. This direct conversion from a fatty acid highlights a specific biosynthetic pathway in these moth species.
Q3: What are the primary applications of this compound?
A3: Given its role as a pheromone component, this compound is primarily utilized in pest control strategies. Its presence in moth pheromone blends makes it a valuable tool for monitoring and disrupting mating patterns, contributing to integrated pest management approaches.
Q4: What is the chemical structure and formula of this compound?
A4: this compound possesses two double bonds in its carbon chain, specifically at positions 9 and 12. Its molecular formula is C18H32O. While the provided research does not delve into detailed spectroscopic data, it is safe to assume that techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be instrumental in confirming its structure and analyzing its presence in complex mixtures.
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound [, , , ]. This method allows for the separation of volatile compounds based on their physical and chemical properties, followed by their detection and identification using mass spectrometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


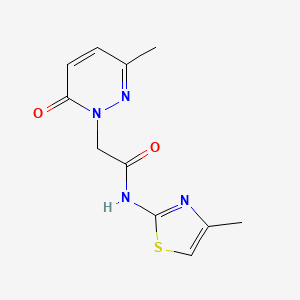
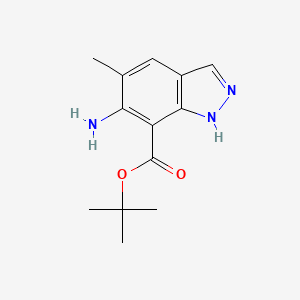

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2616170.png)
![(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride](/img/structure/B2616171.png)
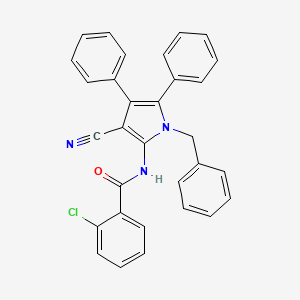
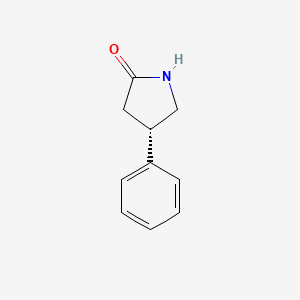
![1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)piperidine-4-carboxamide](/img/structure/B2616178.png)
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)

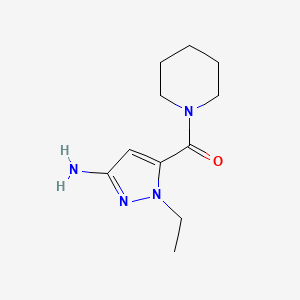
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)
